molecular formula C16H10Cl2N4O2S B11043806 (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

(5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11043806
M. Wt: 393.2 g/mol
InChI Key: TZABETDBPNZKFZ-UHFFFAOYSA-N
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Description

The compound (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a synthetic organic molecule characterized by its unique thiadiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, where chlorobenzene derivatives react with the thiadiazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the thiadiazole intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-bromophenyl)-5-{[(4-bromophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
  • (5Z)-2-(4-fluorophenyl)-5-{[(4-fluorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
  • (5Z)-2-(4-methylphenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Uniqueness

The uniqueness of (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide lies in its specific substitution pattern and the presence of chlorophenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, its specific interactions with molecular targets and its reactivity profile may offer advantages in certain contexts, such as enhanced potency or selectivity in biological systems.

Properties

Molecular Formula

C16H10Cl2N4O2S

Molecular Weight

393.2 g/mol

IUPAC Name

5-(4-chlorobenzoyl)imino-2-(4-chlorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C16H10Cl2N4O2S/c17-10-3-1-9(2-4-10)15(24)20-16-13(14(19)23)21-22(25-16)12-7-5-11(18)6-8-12/h1-8H,(H2,19,23)

InChI Key

TZABETDBPNZKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)Cl)C(=O)N)Cl

Origin of Product

United States

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